molecular formula C26H33N5O3 B2915888 7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-05-9

7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2915888
CAS RN: 1040647-05-9
M. Wt: 463.582
InChI Key: FOGZEZROFRVSGM-UHFFFAOYSA-N
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Description

7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C26H33N5O3 and its molecular weight is 463.582. The purity is usually 95%.
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Scientific Research Applications

Discovery of G Protein-Biased Dopaminergics

The molecule features a pyrazolo[1,5-a]pyridine substructure, a promising concept for increasing binding affinity in aminergic G protein-coupled receptors. This structure led to high-affinity dopamine receptor partial agonists, favoring G protein activation over β-arrestin recruitment at dopamine D2 receptors. Such compounds, including 2-methoxyphenylpiperazine 16c, displayed antipsychotic activity in vivo, demonstrating the potential for designing novel therapeutics (Möller et al., 2017).

Antiviral Activities of Pyridopyrazolotriazines

Pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, through various chemical reactions, led to the synthesis of pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazines. These compounds were evaluated for their antiviral activities, including against HSV1 and HAV, showcasing the molecule's potential in developing new antiviral agents (Attaby et al., 2007).

Synthesis and Antimicrobial Activities

Novel pyridine and fused pyridine derivatives, starting from a related pyridine-3-carbonitrile compound, were synthesized and evaluated for antimicrobial and antioxidant activities. These studies emphasize the molecule's utility in creating new compounds with potential antimicrobial properties (Flefel et al., 2018).

Antiavian Influenza Virus Activity

The molecule's derivatives were part of a study describing a new synthesis route for benzamide-based 5-aminopyrazoles and related compounds. These compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), indicating their potential role in antiviral drug development (Hebishy et al., 2020).

Novel Inhibitors for Mycobacterium tuberculosis

A series of derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis pantothenate synthetase. This research highlights the molecule's application in developing new treatments for tuberculosis (Samala et al., 2013).

properties

IUPAC Name

7-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N5O3/c1-5-19(6-2)24(32)28-12-14-29(15-13-28)25(33)21-16-30(18(3)4)17-22-23(21)27-31(26(22)34)20-10-8-7-9-11-20/h7-11,16-19H,5-6,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOGZEZROFRVSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

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